N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842692
InChI: InChI=1S/C12H19N3/c1-9-7-12(13-2)15-8-10(9)11-5-3-4-6-14-11/h7-8,11,14H,3-6H2,1-2H3,(H,13,15)
SMILES:
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol

N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15842692

Molecular Formula: C12H19N3

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine -

Specification

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
IUPAC Name N,4-dimethyl-5-piperidin-2-ylpyridin-2-amine
Standard InChI InChI=1S/C12H19N3/c1-9-7-12(13-2)15-8-10(9)11-5-3-4-6-14-11/h7-8,11,14H,3-6H2,1-2H3,(H,13,15)
Standard InChI Key KBAIRPYVRKRJSD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C2CCCCN2)NC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound has the molecular formula C₁₂H₁₉N₃, with a molar mass of 205.30 g/mol. Its systematic IUPAC name is N,4-dimethyl-5-(piperidin-2-yl)pyridin-2-amine, though it is also known as methyl-(4'-methyl-1,2,3,4,5,6-hexahydro-[2,3']bipyridinyl-6'-yl)-amine .

Synthesis and Manufacturing

Key Synthetic Routes

Synthetic strategies for N,4-dimethyl-5-(piperidin-2-yl)pyridin-2-amine often leverage reductive amination and coupling reactions, as evidenced by analogous piperidine derivatives .

Reductive Amination

A plausible route involves the reductive amination of a pyridine-2-amine derivative with a piperidine ketone. For example:

  • Intermediate formation: Reacting 5-(piperidin-2-yl)pyridin-2-amine with formaldehyde under reductive conditions (e.g., NaBH₃CN) to introduce the N-methyl group .

  • Methylation: Subsequent alkylation at the pyridine’s 4-position using methyl iodide or dimethyl sulfate .

This method aligns with protocols for synthesizing structurally related piperidine-pyridine hybrids, where sodium cyanoborohydride and 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed to facilitate the reaction .

Cyclocondensation Approaches

Alternative methods may involve cyclocondensation reactions, as seen in the synthesis of pyrrolo[2,3-d]pyrimidines . For instance:

  • Building the pyridine core: Starting with a pre-functionalized piperidine fragment, such as N-Boc-piperidine-4-carboxylic acid, and coupling it to a pyridine precursor via β-enamino diketone intermediates .

  • Deprotection and functionalization: Removing protecting groups (e.g., Boc) and introducing methyl substituents via alkylation .

Reaction Optimization

Key parameters for high-yield synthesis include:

  • Temperature: Room temperature for reductive amination .

  • Solvent: Dichloromethane or methanol for solubility and reaction efficiency .

  • Catalysts: Use of EDC·HCl and DMAP for acyl transfer reactions .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Likely a white to off-white crystalline solid, based on similar piperidine derivatives .

  • Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or chloroform .

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